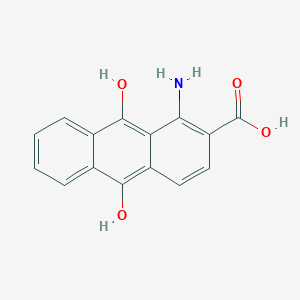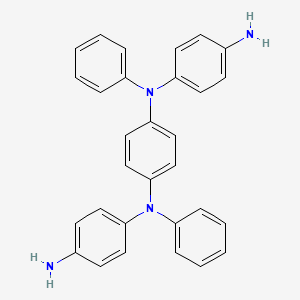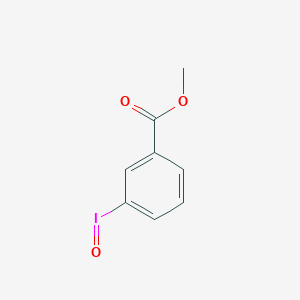![molecular formula C10H22OSi B14318556 Silane, trimethyl[(2-methylcyclohexyl)oxy]- CAS No. 109283-59-2](/img/structure/B14318556.png)
Silane, trimethyl[(2-methylcyclohexyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(2-methylcyclohexyl)oxy]- is an organosilicon compound with the molecular formula C10H22OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 2-methylcyclohexyl group. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methylcyclohexyl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methylcyclohexanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound through a dehydration process.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(2-methylcyclohexyl)oxy]- is often carried out using large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(2-methylcyclohexyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethyl and 2-methylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(2-methylcyclohexyl)oxy]- finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(2-methylcyclohexyl)oxy]- involves its ability to form strong bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Another organosilicon compound with the formula (CH3)3SiH.
Dimethylsilane: Contains two methyl groups bonded to a silicon atom.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
Silane, trimethyl[(2-methylcyclohexyl)oxy]- is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
109283-59-2 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
trimethyl-(2-methylcyclohexyl)oxysilane |
InChI |
InChI=1S/C10H22OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JQAKEQPKWYLGTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


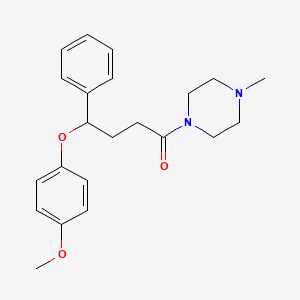


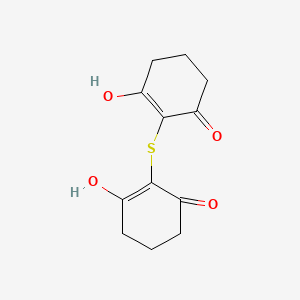
methanone](/img/structure/B14318499.png)
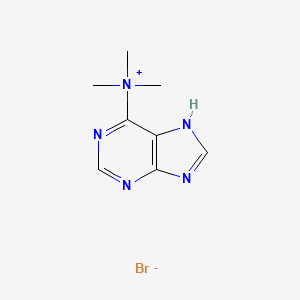
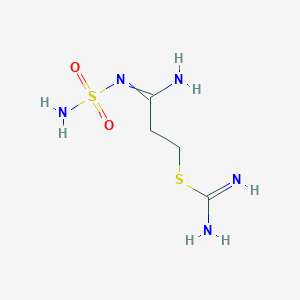
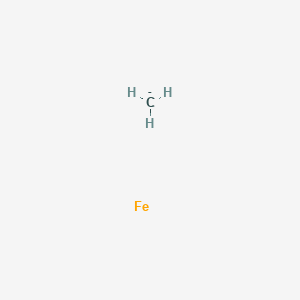
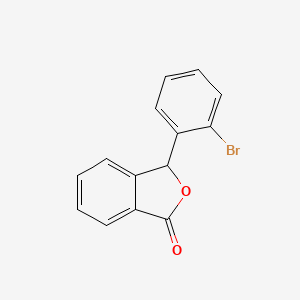
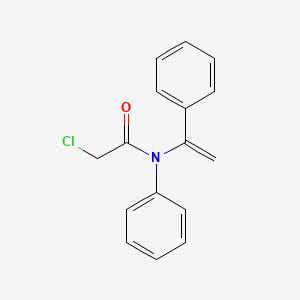
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
